4,5'-Dimethylangelicin-NHS
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Overview
Description
4,5’-Dimethylangelicin-NHS is a modified form of 4,5’-Dimethylangelicin, a carbofuran coumarin. This compound exhibits photochemical and photosensitivity properties, making it a potential photochemical agent . The NHS (N-hydroxysuccinimide) modification enhances its reactivity, particularly in biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Dimethylangelicin-NHS involves the modification of 4,5’-Dimethylangelicin with NHS. The general synthetic route includes the following steps:
Starting Material: 4,5’-Dimethylangelicin.
Activation: The hydroxyl groups of 4,5’-Dimethylangelicin are activated using NHS and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature
Industrial Production Methods
Industrial production methods for 4,5’-Dimethylangelicin-NHS are not well-documented in the public domain. the general principles of large-scale organic synthesis, including the use of automated reactors and stringent quality control measures, would apply.
Chemical Reactions Analysis
Types of Reactions
4,5’-Dimethylangelicin-NHS undergoes several types of chemical reactions:
Photochemical Reactions: Upon irradiation at 365 nm, it exhibits high photoreactivity towards DNA, inhibiting DNA synthesis
Substitution Reactions: The NHS ester group allows it to react with primary amines, forming stable amide bonds.
Common Reagents and Conditions
Photochemical Reactions: UV light (365 nm).
Substitution Reactions: Primary amines, typically in aqueous or organic solvents.
Major Products Formed
Photochemical Reactions: DNA adducts.
Substitution Reactions: Amide derivatives
Scientific Research Applications
4,5’-Dimethylangelicin-NHS has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5’-Dimethylangelicin-NHS involves its photochemical properties:
Comparison with Similar Compounds
Similar Compounds
4,5’-Dimethylangelicin: The parent compound without the NHS modification.
Other NHS Esters: Compounds like NHS-biotin and NHS-fluorescein, which are used for bioconjugation.
Uniqueness
4,5’-Dimethylangelicin-NHS is unique due to its dual functionality:
Photochemical Properties: High photoreactivity towards DNA.
Bioconjugation: NHS ester group allows for easy modification of biomolecules
Properties
Molecular Formula |
C21H19NO7S |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate |
InChI |
InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3 |
InChI Key |
OQZPARMWNHURPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
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